Isopropyldiphenylphosphine
Description
Significance of Phosphine (B1218219) Ligands in Modern Catalysis
Phosphine ligands are crucial in homogeneous catalysis, primarily due to their ability to modulate the properties of metal centers. rsc.orgcatalysis.blog By coordinating to a metal, phosphines influence its reactivity, selectivity, and stability. merckmillipore.com The versatility of phosphine ligands stems from the tunability of their steric and electronic characteristics, which can be readily altered by modifying the substituents on the phosphorus atom. merckmillipore.com This adaptability allows for the rational design of catalysts tailored for specific chemical transformations. gessnergroup.com
Evolution of Phosphine Ligand Design
The design of phosphine ligands has undergone a significant evolution. Early transition metal catalysis often employed simple phosphines like triphenylphosphine (B44618). However, the quest for more active and selective catalysts has driven the development of increasingly sophisticated ligand architectures. A major advancement has been the creation of bulky and electron-rich phosphine ligands. nih.govacs.orgrsc.org These ligands have proven to be highly effective in a range of cross-coupling reactions, including those involving less reactive substrates like aryl chlorides. tcichemicals.com The development of ligands such as the Buchwald and JosiPhos families represents a paradigm shift, enabling previously challenging transformations to be carried out with high efficiency. nih.govrug.nl More recent innovations include the development of ylide-functionalized phosphines (YPhos), which exhibit even greater electron-donating ability than traditional alkylphosphines, leading to highly active catalysts for various reactions. gessnergroup.com
Unique Characteristics of Tertiary Phosphines in Coordination
Tertiary phosphines, with the general formula PR₃, are the most widely used class of phosphine ligands in coordination chemistry. Their pyramidal structure and the presence of a lone pair of electrons on the phosphorus atom make them excellent σ-donors to metal centers. This σ-donation is a key factor in stabilizing the metal and influencing its catalytic activity. catalysis.blog
Furthermore, the steric bulk of the R groups on the phosphorus atom plays a critical role in determining the coordination number of the metal complex and can influence the regioselectivity and stereoselectivity of a catalytic reaction. tcichemicals.com The ability to systematically vary the electronic and steric properties by changing the R groups is a defining feature of tertiary phosphines, making them a powerful class of ligands for catalyst optimization. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenyl(propan-2-yl)phosphane | |
|---|---|---|
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InChI |
InChI=1S/C15H17P/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZAIAIZAVMQIG-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213143 | |
| Record name | Isopropyldiphenylphosphine | |
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Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
6372-40-3 | |
| Record name | (1-Methylethyl)diphenylphosphine | |
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| Record name | Isopropyldiphenylphosphine | |
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| Record name | Isopropyldiphenylphosphine | |
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| Record name | Isopropyldiphenylphosphine | |
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Synthesis and Advanced Synthetic Methodologies of Isopropyldiphenylphosphine
Established Synthetic Routes for Isopropyldiphenylphosphine
The classical synthesis of tertiary phosphines, including this compound, primarily relies on the reaction of organometallic reagents with phosphorus halides or the reaction of metal phosphides with alkyl halides. nih.govnih.gov These methods are widely used due to their reliability and the availability of starting materials.
Grignard Reagent-Based Synthesis: Reaction of Bromodiphenylphosphine with Isopropyl Magnesium Halide
The use of Grignard reagents represents a cornerstone in the formation of phosphorus-carbon bonds. nih.govrsc.org This method involves the nucleophilic attack of an organomagnesium halide on a halophosphine. While the reaction is general, the synthesis of aromatic phosphines substituted with electron-withdrawing groups can sometimes be challenging.
A common pathway for synthesizing this compound involves the reaction of a diphenylphosphine (B32561) halide with an isopropyl Grignard reagent, such as isopropylmagnesium bromide. The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and readily attacks the electrophilic phosphorus atom of the diphenylphosphine halide, displacing the halide to form the desired tertiary phosphine (B1218219). organic-chemistry.orglibretexts.org
Reaction of 2-Chloropropane (B107684) with Sodium Diphenylphosphide
An alternative and effective method for synthesizing this compound is the reaction between an alkali metal phosphide (B1233454) and an alkyl halide. nih.gov Specifically, sodium diphenylphosphide can be reacted with 2-chloropropane.
In a typical procedure, sodium diphenylphosphide is prepared and then treated with 2-chloropropane in a suitable solvent like tetrahydrofuran (B95107) (THF). The diphenylphosphide anion acts as a potent nucleophile, displacing the chloride from 2-chloropropane to form the P-C bond. This reaction generally proceeds under mild conditions and can provide high yields of the target compound.
Table 1: Synthesis of this compound via Sodium Diphenylphosphide
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Diphenylphosphide | 2-Chloropropane | THF | 0 - 25 | 6 | ~99 |
Synthesis from Chlorodiphenylphosphine (B86185) and Alkyl/Aryl Magnesium Halides
The reaction of chlorodiphenylphosphine with various Grignard reagents is a versatile and widely documented method for preparing a range of tertiary phosphines. nih.govresearchgate.net This approach is particularly useful for creating both symmetric and asymmetric phosphines under controlled conditions. nih.gov The general reaction involves the dropwise addition of the Grignard reagent to a solution of chlorodiphenylphosphine in an inert solvent like THF at reduced temperatures to manage the reaction's exothermicity. nih.gov
For the synthesis of this compound, isopropylmagnesium bromide is added to chlorodiphenylphosphine. nih.gov The reaction is typically stirred for several hours, followed by quenching with a saturated ammonium (B1175870) chloride solution. The desired product is then extracted and purified. This method has been successfully applied to a variety of alkyl and aryl Grignard reagents, yielding products in good to excellent yields. nih.gov
Table 2: Examples of Tertiary Phosphine Synthesis from Chlorodiphenylphosphine
| Grignard Reagent | Product | Yield (%) |
| Methyl magnesium chloride | Methyldiphenylphosphine | 66 |
| Ethylmagnesium bromide | Ethyldiphenylphosphine | 69 |
| Isopropylmagnesium bromide | This compound | 52-69 |
| Phenylmagnesium bromide | Triphenylphosphine (B44618) | 86 |
Data sourced from studies on mixed arylalkyl tertiary phosphines. nih.govresearchgate.net
Novel and Emerging Synthetic Methodologies
While classical methods are robust, the field of organophosphorus chemistry is continually evolving, with a focus on developing more sustainable and efficient synthetic routes. nih.gov Emerging methodologies often leverage photocatalysis, electrochemistry, and radical-mediated reactions to achieve C-P bond formation under milder conditions. nih.govmdpi.com
Photocatalytic Approaches to Organophosphorus Compounds
Photocatalysis has emerged as a powerful tool in organic synthesis for its ability to generate reactive radical species under mild conditions using visible light. acs.orgresearchgate.net This approach can be applied to the synthesis of organophosphorus compounds, including tertiary phosphines. nih.govacs.org One strategy involves the photocatalytic generation of carbon-centered radicals which are then trapped by a phosphorus-containing species. acs.org
Recent developments have shown that irradiating a mixture containing a photocatalyst, an aryl or alkyl halide, and a phosphine source can lead to the formation of new P-C bonds. acs.orgacs.org For instance, the functionalization of olefins with triaryl phosphines can be achieved under photocatalytic conditions to produce tertiary phosphine oxides. acs.orgacs.org Although this produces the oxide, reduction methods are well-established to yield the corresponding phosphine. The key advantage is the use of light as a traceless reagent to drive the reaction under ambient temperature and pressure. acs.org
Electrochemical and Radical-Mediated Synthesis
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive oxidation and reduction processes, thereby avoiding stoichiometric chemical oxidants or reductants. nih.govrsc.org In the context of organophosphorus chemistry, electrosynthesis can be used to form P-C bonds. For example, the cross-coupling of chlorophosphines with organic halides can be catalyzed by electrochemically generated Nickel(0) complexes to produce mixed tertiary phosphines. rsc.org
Radical-mediated reactions are another frontier for P-C bond formation. nih.govmdpi.com These reactions often involve the generation of a phosphorus-centered radical which can then add across unsaturated bonds or participate in coupling reactions. mdpi.comresearchgate.net For example, the radical addition of secondary phosphines to alkenes can be initiated thermally, photochemically, or with radical initiators to give anti-Markovnikov products. nih.gov These modern methods are expanding the toolkit for synthesizing complex phosphines like this compound with potentially higher efficiency and functional group tolerance. mdpi.comnih.gov
Solvent-Free Reaction Conditions in Phosphine Synthesis
Advanced synthetic methodologies are increasingly moving towards "green chemistry" principles, emphasizing the reduction or elimination of hazardous solvents. In phosphine synthesis, solvent-free reaction conditions, particularly those involving mechanochemistry, represent a significant advancement. researchgate.netrsc.org Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, offers numerous advantages, including the elimination of bulk solvent waste, potentially shorter reaction times, and applicability to poorly soluble reagents. researchgate.netbeilstein-journals.org
One of the primary solvent-free routes applicable to the synthesis of tertiary phosphines is the deoxygenation of the corresponding phosphine oxides. researchgate.net Research has demonstrated that high-temperature mechanochemical protocols can efficiently reduce phosphine oxides to tertiary phosphines using hydrosilanes. researchgate.net This method is notable for being rapid, often concluding within 30 minutes, and can be performed in the ambient atmosphere, which is a significant advantage over traditional methods that often require inert gas atmospheres. researchgate.net
While the Grignard reaction is a conventional and widely used method for preparing this compound, it typically employs solvents such as diethyl ether or tetrahydrofuran (THF). rsc.orgmdpi.com The application of solvent-free techniques, such as the mechanochemical deoxygenation of this compound oxide, presents a modern, environmentally conscious alternative for the synthesis of tertiary phosphines like this compound. The mechanochemical approach, often facilitated by ball milling, has been successfully applied to produce a variety of organophosphorus compounds. beilstein-journals.orgrsc.org
Spectroscopic Characterization Techniques for this compound
The definitive identification and structural confirmation of this compound rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular structure and confirming the purity of the synthesized compound.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR)
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen, carbon, and phosphorus atoms within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the compound. The isopropyl group gives rise to a characteristic doublet for the six equivalent methyl (CH₃) protons and a multiplet (specifically a heptet or double of septets due to coupling with phosphorus) for the single methine (CH) proton. rsc.org The ten protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all non-equivalent carbon atoms. The isopropyl group shows two distinct signals: one for the methyl carbons and another for the methine carbon. rsc.org Both signals are split into doublets due to coupling with the phosphorus atom. rsc.org The phenyl groups exhibit signals for the ipso, ortho, meta, and para carbons, with their chemical shifts and coupling constants to phosphorus providing further structural confirmation. rsc.org
³¹P NMR Spectroscopy: ³¹P NMR is a particularly powerful technique for characterizing organophosphorus compounds. huji.ac.il For this compound, the ³¹P NMR spectrum typically shows a single sharp signal, confirming the presence of a single phosphorus environment. rsc.org The chemical shift is characteristic of a trialkyl/aryl phosphine. rsc.orgtrilinkbiotech.com
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|---|
| ¹H NMR | 1.06 | dd | 6H, CH(CH ₃)₂ | |
| 2.43 | h | 1H, CH (CH₃)₂ | ||
| 7.23 – 7.57 | m | 10H, P(C₆H₅ )₂ | ||
| ¹³C NMR | 19.6 | d | JP-C = 17.9 | CH(C H₃)₂ |
| 24.9 | d | JP-C = 8.27 | C H(CH₃)₂ | |
| 128.2 | d | JP-C = 6.9 | meta-C of Phenyl | |
| 128.5 | s | para-C of Phenyl | ||
| 133.4 | d | JP-C = 18.8 | ortho-C of Phenyl | |
| 137.5 | d | JP-C = 13.8 | ipso-C of Phenyl | |
| ³¹P NMR | 2.26 | s | P |
Data sourced from a study by Tukacs et al. rsc.org
Infrared Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. hmdb.ca The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its constituent parts.
Key vibrational modes include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are found in the 1600-1450 cm⁻¹ region.
P-C stretching: The vibration associated with the phosphorus-aryl carbon bond is typically observed around 1130–1090 cm⁻¹. mdpi.com
C-H bending: Bending vibrations for the isopropyl group (symmetric and asymmetric) are expected in the 1450-1340 cm⁻¹ range. mdpi.com
The absence of strong absorption bands in the regions characteristic of P=O (around 1320-1140 cm⁻¹) or P-H (around 2350-2280 cm⁻¹) groups confirms the purity of the tertiary phosphine and the absence of common oxidation or precursor impurities. mdpi.com Specific spectra for this compound are available in spectral databases, with data often obtained using either melt (liquid) or Attenuated Total Reflectance (ATR) techniques on instruments like a Bruker Tensor 27 FT-IR. nih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic (Phenyl) |
| < 3000 (e.g., 2850–2970) | C-H Stretch | Aliphatic (Isopropyl) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1450 - 1340 | C-H Bend | Aliphatic (Isopropyl) |
Table 3: Compound Names Mentioned in the Article
| Compound Name | IUPAC Name |
|---|---|
| This compound | Diphenyl(propan-2-yl)phosphane |
| Chlorodiphenylphosphine | Chlorodiphenylphosphane |
| Isopropyl chloride | 2-Chloropropane |
| Diethyl ether | Ethoxyethane |
| Tetrahydrofuran | Oxolane |
Coordination Chemistry of Isopropyldiphenylphosphine
Ligand Properties and Coordination Modes
The properties of a phosphine (B1218219) ligand are critical in determining the behavior of its metal complexes. These properties are generally discussed in terms of sterics (the physical space the ligand occupies) and electronics (the ligand's ability to donate or accept electron density).
Isopropyldiphenylphosphine possesses a combination of two phenyl (aryl) groups and one isopropyl (alkyl) group attached to the central phosphorus atom. This mixed-substituent nature gives it a unique electronic profile. Alkyl groups are typically considered strong electron donors, while aryl groups are less donating due to the electronegativity of sp²-hybridized carbons and their ability to participate in π-backbonding. libretexts.org Consequently, iPrDPP is more electron-donating than triarylphosphines like triphenylphosphine (B44618) (PPh₃) but less so than trialkylphosphines such as tricyclohexylphosphine (B42057) (PCy₃).
A quantitative measure of a phosphine's electron-donating ability is the Tolman Electronic Parameter (TEP). This parameter is derived from the C-O stretching frequency (ν(CO)) in the infrared spectrum of a standard [Ni(CO)₃(L)] complex, where L is the phosphine ligand. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding to the carbonyl ligands, weakening the C-O bond. wikipedia.org
| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | General Electronic Nature |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | Strongly Donating |
| PCy₃ | 2056.4 | Strongly Donating |
| P(iPr)Ph₂ (iPrDPP) | ~2066.7 (estimated) | Intermediate Donating |
| PPh₃ | 2068.9 | Moderately Donating / π-Accepting |
| P(OPh)₃ | 2085.3 | Weakly Donating / Strongly π-Accepting |
The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ). It is defined as the solid angle at the metal center that is occupied by the ligand. wikipedia.orgoxfordsciencetrove.com This parameter is crucial as it dictates the number of ligands that can coordinate to a metal, influences the coordination geometry, and affects the rates and selectivity of catalytic reactions. ucla.edu
This moderate steric profile allows iPrDPP to form stable complexes without overly crowding the metal center, leaving sufficient space for substrate binding and subsequent catalytic steps. The cone angle directly influences the coordination number and geometry; for instance, its size is compatible with forming four-coordinate square planar and tetrahedral complexes, as well as five- and six-coordinate species, depending on the metal and other ligands present. ucla.edu
The uniqueness of this compound stems from its finely tuned balance of steric and electronic properties. Unlike ligands that are either very bulky and electron-rich (e.g., P(t-Bu)₃) or moderately sized and less donating (e.g., PPh₃), iPrDPP occupies an intermediate space. This combination makes it a versatile and effective ligand in a variety of catalytic processes, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Its moderate steric bulk can promote the formation of catalytically active, low-coordinate metal species by facilitating ligand dissociation. Simultaneously, its sufficient electron-donating character enhances the rate of key steps in many catalytic cycles, such as oxidative addition. This blend of properties allows for high catalytic activity and stability in reactions where other, more extreme ligands might be less effective.
Formation and Characterization of Transition Metal Complexes with iPrDPP
This compound readily forms stable complexes with a wide range of transition metals. The synthesis typically involves the reaction of a metal precursor, such as a metal halide or acetate, with a stoichiometric amount of the iPrDPP ligand in a suitable solvent. academie-sciences.frrsc.org
Palladium complexes containing iPrDPP are particularly relevant due to their extensive use in catalysis. These complexes are often prepared by reacting iPrDPP with common palladium(II) precursors like PdCl₂(CH₃CN)₂ or dimeric species such as [Pd(allyl)Cl]₂. academie-sciences.frrsc.org
The resulting palladium(II) complexes, with the general formula [PdCl₂(iPrDPP)₂] or [Pd(allyl)Cl(iPrDPP)], are typically four-coordinate. X-ray diffraction studies on analogous complexes reveal a distorted square planar geometry around the palladium(II) center, which is characteristic for d⁸ metal ions. academie-sciences.fr In a trans-[PdCl₂(iPrDPP)₂] complex, the two phosphine ligands and two chloride ligands would be positioned opposite each other in the coordination plane. The Pd-P bond lengths and the bond angles around the metal center are influenced by the steric repulsion between the ligands.
| Parameter | Typical Value / Observation |
|---|---|
| Metal Center | Palladium(II) |
| Coordination Number | 4 |
| Geometry | Distorted Square Planar |
| Representative Complex Type | trans-[PdX₂(iPrDPP)₂] (X = halide) |
| P-Pd-P Bond Angle | ~180° (for trans isomer) |
| Cl-Pd-Cl Bond Angle | ~180° (for trans isomer) |
The coordination chemistry of iPrDPP with nickel presents interesting structural diversity. Nickel(II), also a d⁸ metal ion, can readily adopt either square planar or tetrahedral four-coordinate geometries. The preferred geometry is sensitive to both electronic and steric factors, including the nature of the phosphine and the counter-ion (halide).
Research on nickel halide complexes with a series of diphenylalkylphosphines, including iPrDPP, has revealed the existence of square-planar-tetrahedral isomerism for complexes of the type [NiX₂(iPrDPP)₂], where X = Cl, Br, I. lookchem.com For the complex [NiI₂(iPrDPP)₂], a novel type of isomerism was identified. lookchem.com In the solid state, one isomer might be favored, while in solution, an equilibrium between the diamagnetic square planar and paramagnetic tetrahedral forms can exist. The larger size of the iodide ligand compared to chloride, combined with the moderate steric bulk of iPrDPP, destabilizes the square planar geometry just enough to make the tetrahedral structure accessible.
| Complex | Observed Geometries | Magnetic Properties | Influencing Factors |
|---|---|---|---|
| [NiX₂(iPrDPP)₂] (X=Cl, Br, I) | Square Planar | Diamagnetic | Halide size, solvent, temperature, solid-state packing forces |
| Tetrahedral | Paramagnetic |
This equilibrium is a clear demonstration of how the subtle interplay of ligand sterics (Tolman cone angle), electronics (TEP), and the identity of other ligands (halides) dictates the final coordination geometry of the metal complex.
Copper(I) Iodide Dimeric Complexes
Copper(I) iodide is known to form a diverse range of complexes with phosphine ligands, with structures varying from discrete monomers and dimers to tetrameric cubanes and polymeric chains. researchgate.netmaterialsproject.orgrsc.org The specific structure adopted is often influenced by the stoichiometry and the steric and electronic nature of the phosphine ligand. A notable example involving this compound is the dimeric complex, di-μ-iodobis[bis(this compound)copper(I)], which can be formulated as [CuI(iPrDPP)₂]₂. researchgate.net
In this complex, two copper(I) centers are bridged by two iodide ligands, forming a central rhomboid Cu₂I₂ core. researchgate.netnih.gov Each copper atom is further coordinated to two this compound ligands, achieving a distorted tetrahedral geometry. researchgate.netnih.gov The formation of such dimeric structures is a common motif for 1:2 adducts of copper(I) iodide with tertiary phosphines. researchgate.net The Cu-I bond lengths within the bridge and the Cu-P bond distances are key parameters determined by X-ray crystallography.
Diiron Dithiolate Complexes with iPrDPP
Diiron dithiolate complexes are of significant interest as synthetic models for the active site of [FeFe]-hydrogenases, enzymes that catalyze the reversible production of hydrogen. d-nb.infoacs.org The substitution of carbonyl (CO) ligands in hexacarbonyl diiron dithiolate precursors, such as [Fe₂(μ-pdt)(CO)₆] (where pdt = propanedithiolate), with phosphine ligands like iPrDPP allows for the fine-tuning of the electronic and steric properties of the iron centers. acs.orgresearchgate.net
The reaction of (μ-SCH₂CH₂CH₂S-μ)Fe₂(CO)₆ or [μ-SCH₂CH(CH₃)S-μ]Fe₂(CO)₆ with this compound in the presence of an oxidizing agent like Me₃NO·2H₂O leads to the formation of monosubstituted complexes. researchgate.net These reactions yield products such as (μ-SCH₂CH₂CH₂S-μ)Fe₂(CO)₅[Ph₂PCH(CH₃)₂] and [μ-SCH₂CH(CH₃)S-μ]Fe₂(CO)₅[Ph₂PCH(CH₃)₂]. researchgate.net In these complexes, the iPrDPP ligand typically occupies an apical position on one of the iron atoms. acs.org The structure of these complexes features the characteristic butterfly arrangement of the Fe₂S₂ core. nih.gov
Iron-Sulfur Cluster Models
Iron-sulfur (Fe-S) clusters are essential cofactors in a vast array of biological processes. researchgate.net Synthetic analogues of these clusters are crucial for understanding their structure, function, and biogenesis. idexlab.com Tertiary phosphines have been employed as terminal ligands to stabilize synthetic Fe-S clusters, influencing their formation and reactivity.
The reaction of pre-formed clusters like [Fe₄S₄Cl₄]²⁻ with tertiary phosphines (PR₃) can lead to the formation of phosphine-ligated cubane-type clusters, such as [Fe₄S₄(PR₃)₄]¹⁺. researchgate.net Studies have shown that phosphines with bulky substituents, such as triisopropylphosphine (B1582976) (PPrⁱ₃), can stabilize tetrahedral FeS₃P coordination sites. researchgate.net This directing effect is due to the cone angle of the phosphine ligand. While specific studies detailing the use of this compound in this exact context are not prevalent, its intermediate steric profile suggests it could play a similar role in the synthesis and stabilization of Fe-S cluster models. The phosphine ligands stabilize the [Fe₄S₄]¹⁺/⁰ core oxidation levels. researchgate.net
Cobalt(II) Phosphine Complexes
This compound reacts with cobalt(II) halides to form tetrahedral complexes. A well-characterized example is dichlorobis(this compound)cobalt(II), CoCl₂(PiPrPh₂)₂. This complex can be synthesized by the direct reaction of anhydrous cobalt(II) chloride with this compound in an ethanol (B145695) solvent. researchgate.netosti.gov The resulting complex has a distorted tetrahedral geometry around the cobalt(II) center, as confirmed by X-ray diffraction. researchgate.netosti.gov
In a related study, the interaction of CoI₂ with this compound under aerobic conditions led to the formation of the phosphine oxide complex, diiodobis(this compound oxide-O)cobalt(II), [CoI₂{(C₆H₅)₂(C₃H₇)OP}₂]. wikipedia.org In this instance, the phosphine ligand was oxidized, and the resulting phosphine oxide coordinates to the cobalt center through the oxygen atom. The cobalt atom in this complex also exhibits a distorted tetrahedral coordination environment. wikipedia.org
Tungsten(0) Complexes
Tungsten(0) complexes are often based on the tungsten hexacarbonyl, W(CO)₆, scaffold. wikipedia.org Ligand substitution reactions, often initiated by photolysis, allow for the replacement of one or more CO ligands with other donor ligands, such as phosphines. thieme-connect.de The intermediate W(CO)₅(THF) is a common starting material for accessing monosubstituted tungsten carbonyl complexes. thieme-connect.de
This compound can be used to synthesize tungsten(0) complexes. For example, the complex tetracarbonyl(2,3-η)-(2E)-2,3-dimethylfumaric acidtungsten(0) has been reported. rsc.org A more common and simple example is the pentacarbonyl complex, W(CO)₅(iPrDPP), which can be synthesized by the reaction of W(CO)₅(THF) with iPrDPP. These complexes maintain an octahedral geometry around the tungsten(0) center. nist.gov
Crystal Structure Analysis of this compound-Metal Complexes
X-ray Diffraction Studies of Complex Geometries
X-ray crystallography has been instrumental in elucidating the structures of various iPrDPP-metal complexes.
For the Copper(I) Iodide Dimeric Complex , [CuI(iPrDPP)₂]₂, the structure consists of a planar, centrosymmetric di-μ-iodo-dicopper core. researchgate.net Each copper atom is tetrahedrally coordinated to two bridging iodine atoms and two phosphorus atoms from the this compound ligands.
For Diiron Dithiolate Complexes , the structure of monosubstituted complexes like (μ-pdt)Fe₂(CO)₅(iPrDPP) reveals a diiron center bridged by the dithiolate ligand. researchgate.net The Fe₂S₂ core adopts a characteristic butterfly geometry, and the iPrDPP ligand occupies an apical coordination site on one of the iron atoms, replacing a CO ligand. researchgate.netnih.gov
For Cobalt(II) Phosphine Complexes , the molecular structure of CoCl₂(PiPrPh₂)₂ shows a monomeric complex where the cobalt atom is in a pseudo-tetrahedral environment. researchgate.netosti.gov The coordination sphere is composed of two chloride anions and the phosphorus atoms of two this compound ligands. The distortion from ideal tetrahedral geometry is evident in the bond angles around the cobalt center.
The table below summarizes selected crystallographic data for representative this compound-metal complexes.
| Complex Name | Metal-Ligand Bond Lengths (Å) | Key Bond Angles (°) |
| Di-μ-iodobis[bis(this compound)copper(I)] | Cu-I: (range not specified); Cu-P: (range not specified) | P-Cu-P: (not specified); I-Cu-I: (not specified) |
| (μ-propanedithiolate)pentacarbonyl(this compound)diiron(0) | Fe-Fe: 2.52; Fe-P: 2.27; Fe-S: 2.26-2.28 | P-Fe-S: (range not specified); S-Fe-S: (range not specified) |
| Dichlorobis(this compound)cobalt(II) | Co-P: 2.38-2.40; Co-Cl: 2.24-2.25 | P-Co-P: 106.3; Cl-Co-Cl: 115.8; P-Co-Cl: 106.1-111.9 |
Catalytic Applications of Isopropyldiphenylphosphine
Isopropyldiphenylphosphine in Cross-Coupling Reactionssigmaaldrich.comcore.ac.ukcommonorganicchemistry.com
This compound is utilized as a ligand in several types of palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules from simpler starting materials. The ligand's presence can enhance catalyst stability and activity.
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. libretexts.org this compound can be employed as a ligand in these reactions. sigmaaldrich.com For instance, it has been used in the preparation of 2-vinyl-4-fluoroacetanilide through a Heck coupling process. google.com The general catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. wikipedia.org this compound is a suitable ligand for this type of reaction. sigmaaldrich.comscientificlabs.co.uk The reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and reductive elimination to give the coupled product. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Aryl Halide | Arylboronic Acid | Pd(OAc)₂ / this compound | Biaryl | sigmaaldrich.com |
| Vinyl Halide | Vinylboronic Acid | Pd(dba)₂ / this compound | 1,3-Diene | sigmaaldrich.com |
This table is illustrative and specific yields and conditions are not provided in the source material.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org this compound can serve as a ligand in these catalytic systems. sigmaaldrich.comscientificlabs.co.uk This reaction has become a vital method for synthesizing aryl amines, which are common structures in pharmaceuticals and other functional materials. wikipedia.org The development of various phosphine (B1218219) ligands has been crucial to expanding the scope and efficiency of this reaction. wikipedia.org
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide to form a new carbon-carbon bond. organic-chemistry.org this compound is listed as a suitable ligand for this reaction. sigmaaldrich.comsigmaaldrich.com A key step in the Hiyama coupling is the activation of the organosilane, typically with a fluoride (B91410) source or a base, to facilitate the transmetalation step in the catalytic cycle. core.ac.ukorganic-chemistry.org
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to create a carbon-carbon bond. wikipedia.orgorganic-chemistry.org this compound can be utilized as a ligand in palladium-catalyzed Negishi couplings. sigmaaldrich.comsigmaaldrich.com This reaction is valued for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general mechanism involves oxidative addition of the organic halide to the low-valent metal center, transmetalation from the organozinc reagent, and reductive elimination. organic-chemistry.org
Table 2: General Scope of the Negishi Coupling Reaction
| Coupling Partners | Catalyst | Ligand | Product Type | Reference |
|---|---|---|---|---|
| Organozinc Compound + Organic Halide | Palladium or Nickel | This compound | C-C coupled product | sigmaaldrich.comwikipedia.org |
This table provides a general overview. Specific substrates and reaction conditions influence the outcome.
The Sonogashira coupling is a palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org this compound is identified as a ligand that can be used in this process. sigmaaldrich.comsigmaaldrich.com The reaction typically also requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The choice of solvent can significantly impact the reaction's efficiency. lucp.net
This compound in Cyanofunctionalization Reactions
Nickel/Lewis Acid-Catalyzed Cyanoesterification of Alkynes
A cooperative catalytic system involving nickel and a Lewis acid has been effectively utilized for the cyanoesterification of alkynes, with this compound serving as a crucial ligand. scientificlabs.co.uknih.govosaka-u.ac.jp This reaction facilitates the addition of cyanoformates across alkynes, leading to the formation of β-cyano-substituted acrylates. nih.govosaka-u.ac.jp The process is characterized by its high stereoselectivity and regioselectivity. nih.govosaka-u.ac.jp The resulting products are valuable synthetic intermediates due to the presence of multiple functional groups that can be selectively transformed. nih.gov
The general scheme for this reaction involves the activation of the cyanoformate by the Lewis acid, which enhances the electrophilicity of the cyano group. The nickel(0) complex, coordinated with this compound, then undergoes oxidative addition to the activated cyanoformate. Subsequent insertion of the alkyne into the nickel-cyano bond, followed by reductive elimination, yields the desired β-cyano-substituted acrylate (B77674) and regenerates the nickel(0) catalyst.
Table 1: Nickel/Lewis Acid-Catalyzed Cyanoesterification of Alkynes
| Catalyst System | Substrate | Product | Key Features |
|---|---|---|---|
| Ni(0)/Isopropyldiphenylphosphine/Lewis Acid | Alkyne, Cyanoformate | β-Cyano-substituted acrylate | High stereoselectivity, High regioselectivity nih.govosaka-u.ac.jp |
Nickel/Lewis Acid-Catalyzed Cyanocarbamoylation of Alkynes
Similar to cyanoesterification, a nickel/Lewis acid catalytic system employing this compound as a ligand can also effect the cyanocarbamoylation of alkynes. scientificlabs.co.uknih.govosaka-u.ac.jp In this transformation, cyanoformamides add across alkynes to produce β-cyano-substituted acrylamides. nih.govosaka-u.ac.jp This reaction also proceeds with high levels of stereoselectivity and regioselectivity, providing a direct route to multifunctionalized acrylamides. nih.govosaka-u.ac.jp
The mechanism is analogous to that of cyanoesterification. The Lewis acid activates the cyanoformamide, and the nickel(0)-isopropyldiphenylphosphine complex facilitates the addition across the alkyne. The presence of the Lewis acid is critical for the activation of the formyl C-H bond of the formamide, likely through coordination, enabling its oxidative addition to the nickel(0) center. organic-chemistry.org
Table 2: Nickel/Lewis Acid-Catalyzed Cyanocarbamoylation of Alkynes
| Catalyst System | Substrate | Product | Key Features |
|---|---|---|---|
| Ni(0)/Isopropyldiphenylphosphine/Lewis Acid | Alkyne, Cyanoformamide | β-Cyano-substituted acrylamide | High stereoselectivity, High regioselectivity nih.govosaka-u.ac.jp |
This compound in Asymmetric Catalysis
This compound plays a significant role in the field of asymmetric catalysis, primarily through its incorporation into chiral ligands. The steric and electronic properties of the isopropyl and phenyl groups can be fine-tuned to create a chiral environment around a metal center, enabling enantioselective transformations.
Asymmetric Hydrogenation Processes, including Quinolines
This compound is a component of ligands used in the asymmetric hydrogenation of various substrates, including quinolines. sigmaaldrich.com The asymmetric hydrogenation of quinolines is a crucial method for the synthesis of optically active tetrahydroquinolines, which are important structural motifs in many pharmaceuticals and natural products. pku.edu.cn Iridium complexes containing chiral ligands derived from structures incorporating phosphine moieties have been shown to be effective catalysts for this transformation. sigmaaldrich.com The steric bulk of the this compound group within a chiral ligand framework can influence the enantioselectivity of the hydrogenation by creating a well-defined chiral pocket around the metal center, directing the approach of the substrate. mdpi.com
Role in Chiral Ligand Design for Enantioselective Synthesis
The development of new chiral ligands is a cornerstone of asymmetric catalysis. chemistryviews.orgchemrxiv.org this compound serves as a valuable building block in the design of such ligands. chemistryviews.org The phosphorus atom in this compound can be a stereogenic center, leading to P-chiral ligands which have shown great potential in a variety of asymmetric transformations. tcichemicals.com The synthesis of chiral ligands often involves the strategic placement of bulky groups like this compound to create a specific chiral environment. nih.govbohrium.com These ligands are then used in conjunction with transition metals to catalyze a wide range of enantioselective reactions, including C-C bond formations and reductions. chemistryviews.orgnih.gov The ability to modify the substituents on the phosphorus atom allows for the systematic tuning of the ligand's properties to achieve high enantioselectivity for a specific reaction. tcichemicals.com The design of these ligands is crucial as even slight changes in their steric or electronic properties can dramatically affect the outcome of the asymmetric reaction. chemrxiv.org
This compound in Polymerization Reactions
This compound also finds utility as a ligand in transition metal-catalyzed polymerization reactions. Its electronic and steric properties can influence the activity of the catalyst and the properties of the resulting polymer.
Polymerization of Cycloolefins with Group 10 Catalysts
This compound can be employed as a ligand in Group 10 (Nickel, Palladium, Platinum) metal-catalyzed polymerization of cycloolefins. molaid.comgoogle.com These polymerizations often proceed via an addition mechanism, where the catalyst facilitates the repeated insertion of monomer units. ichtj.waw.pllibretexts.org The use of specific Group 10 metal complexes with ligands such as this compound can lead to polymers with high thermal stability and specific microstructures. google.com The catalyst system, comprising the Group 10 metal precursor and the phosphine ligand, can be activated by various co-catalysts to initiate the polymerization process. google.com
Stereospecific Polymerization of 1,3-Butadiene (B125203)
The complex formed between cobalt(II) chloride and this compound, specifically CoCl2(PiPrPh2)2, has demonstrated significant catalytic activity in the polymerization of 1,3-butadiene. swinburne.edu.auacs.org When combined with methylaluminoxane (B55162) (MAO), this system is highly active and stereospecific, yielding 1,2-syndiotactic polybutadiene. swinburne.edu.auacs.org The synthesis of the CoCl2(PiPrPh2)2 complex is achieved by reacting cobalt(II) chloride with this compound in ethanol (B145695). swinburne.edu.auacs.org
The catalytic system's effectiveness extends to the polymerization of substituted butadienes as well. It has been used to produce highly stereoregular 1,2 polymers from E-1,3-pentadiene, 1,3-hexadiene, and 3-methyl-1,3-pentadiene. swinburne.edu.auacs.org Notably, some of the polymers created through this catalytic process are novel and had not been previously synthesized. swinburne.edu.auacs.org
The microstructure of the resulting polybutadiene, specifically the 1,2-content, is influenced by the polymerization conditions. acs.org Research indicates that the 1,2-content of the polymer can be increased by lowering the molar ratio of MAO to cobalt and by decreasing the polymerization temperature. acs.org
Table 1: Polymerization of 1,3-Butadiene with CoCl2(PiPrPh2)2/MAO Catalyst System
| Entry | MAO/Co (mol/mol) | Temperature (°C) | Polymer Yield (%) | 1,2-Content (%) |
|---|---|---|---|---|
| 1 | 500 | 20 | 95 | 85.5 |
| 2 | 400 | 20 | 92 | 86.2 |
| 3 | 300 | 20 | 88 | 87.1 |
| 4 | 200 | 20 | 81 | 88.3 |
| 5 | 100 | 20 | 65 | 89.5 |
| 6 | 300 | 0 | 75 | 88.9 |
Data sourced from research findings on the polymerization of 1,3-butadiene using the CoCl2(PiPrPh2)2-MAO catalyst system. The table illustrates the effect of the MAO/Co molar ratio and polymerization temperature on polymer yield and 1,2-content.
Catalytic Proton Reduction
This compound has been incorporated into cobalt complexes designed for the electrocatalytic reduction of protons to produce hydrogen gas. whiterose.ac.uk Specifically, cobalt complexes featuring bidentate phosphinopyridine ligands with isopropyl substituents on the phosphorus atom have been synthesized and studied for this purpose. whiterose.ac.uk
The catalytic process involves a cobalt(III) hydride complex, [CoIII(PN)2(H)(MeCN)][PF6]2, where PN represents a phosphinopyridine ligand such as 2-(diisopropylphosphinomethyl)pyridine. whiterose.ac.uk For catalysis to commence, this Co(III) hydride complex requires an initial one-electron reduction. whiterose.ac.uk A catalytic wave is observed through cyclic voltammetry in the presence of trifluoroacetic acid (TFA) at a potential near the Co(II)/Co(I) couple of the related complex, [CoII(PN)2(MeCN)][BF4]2. whiterose.ac.uk
Bulk electrolysis of these cobalt complexes at approximately -1.4 V (versus the ferrocene/ferrocenium couple) in the presence of TFA results in the production of H2 with Faradaic yields approaching 100%. whiterose.ac.uk A proposed catalytic mechanism suggests that the pyridine (B92270) part of the phosphinopyridine ligand functions as a pendant proton donor after the chelate ring opens. whiterose.ac.uk
Table 2: Electrocatalytic Proton Reduction by a Cobalt(III) Hydride Complex
| Catalyst Precursor | Acid | Applied Potential (V vs Fc+/Fc) | Faradaic Yield (%) |
|---|---|---|---|
| [CoII(PN)2(MeCN)][BF4]2 | Trifluoroacetic Acid (TFA) | ~ -1.4 | ~100 |
| [CoIII(PN)2(H)(MeCN)][PF6]2 | Trifluoroacetic Acid (TFA) | ~ -1.4 | ~100 |
Data derived from studies on electrocatalytic proton reduction using cobalt complexes with phosphinopyridine ligands. The table shows the catalyst precursors, the acid used, the applied potential for bulk electrolysis, and the resulting Faradaic yield of H2.
Chemical Reactivity and Transformation of Isopropyldiphenylphosphine
Oxidation Reactions of iPrDPP
The phosphorus atom in isopropyldiphenylphosphine is in the +3 oxidation state and can be readily oxidized to the +5 state. This transformation is a common reaction for tertiary phosphines.
This compound reacts with various oxidizing agents to form this compound oxide. Common oxidants for this transformation include hydrogen peroxide and molecular oxygen. The synthesis of this compound oxide has been reported with a 60% yield. nii.ac.jp The formation of the oxide is a frequent side reaction when handling the phosphine (B1218219) under aerobic conditions, especially in the synthesis of its metal complexes. nih.gov
Table 1: Spectroscopic Data for this compound Oxide
| Technique | Solvent | Chemical Shift (δ) / ppm |
|---|---|---|
| ¹H NMR | CDCl₃ | 7.80‒7.75 (m, 4H), 7.50‒7.43 (m, 6H), 2.56‒2.47 (m, 1H), 1.17 (dd, 6H, J₁ = 16.4 Hz, J₂ = 7.2 Hz) nii.ac.jp |
| ¹³C {¹H} NMR | CDCl₃ | Not specified in provided sources |
| ³¹P NMR | CDCl₃ | Not specified in provided sources |
Substitution Reactions and Complex Formation
This compound acts as a nucleophile and a ligand in various chemical reactions. Its lone pair of electrons can attack electrophilic centers, leading to substitution reactions and the formation of coordination complexes.
As a ligand, this compound coordinates to transition metals, forming stable complexes. cymitquimica.com For instance, it reacts with diiron carbonyl complexes, such as (μ-SCH₂CH₂CH₂S-μ)Fe₂(CO)₆ and [μ-SCH₂CH(CH₃)S-μ]Fe₂(CO)₆, in the presence of Me₃NO·2H₂O to yield monosubstituted complexes. researchgate.net In these reactions, a carbonyl group is replaced by the this compound ligand. researchgate.net The steric bulk of the isopropyl group can influence the coordination geometry and the number of ligands that can bind to the metal center. cymitquimica.com
Table 2: Examples of Metal Complexes with this compound Ligand
| Reactant Complex | Product Complex | Yield | Reference |
|---|---|---|---|
| (μ-SCH₂CH₂CH₂S-μ)Fe₂(CO)₆ | (μ-SCH₂CH₂CH₂S-μ)Fe₂(CO)₅[Ph₂PCH(CH₃)₂] | 84% | researchgate.net |
| [μ-SCH₂CH(CH₃)S-μ]Fe₂(CO)₆ | [μ-SCH₂CH(CH₃)S-μ]Fe₂(CO)₅[Ph₂PCH(CH₃)₂] | 75% | researchgate.net |
Role in Redox Reactions involving Metal Complexes
In the context of metal complexes, this compound can participate in redox reactions where the metal center changes its oxidation state. cbpbu.ac.in The phosphine ligand can influence the redox potential of the metal complex and stabilize different oxidation states of the metal. sfu.carsc.org Transition metal complexes containing phosphine ligands are crucial in catalysis, facilitating reactions like hydrogenation and cross-coupling. numberanalytics.com The electronic properties of the phosphine, influenced by its substituents, play a significant role in these catalytic cycles.
Reactions in Mitsunobu Protocols
This compound can be used in the Mitsunobu reaction, a versatile method for converting alcohols to a variety of other functional groups with inversion of stereochemistry. wordpress.comchemscene.comwikipedia.org This reaction typically involves a phosphine, such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.org
In the Mitsunobu reaction, the phosphine acts as the reducing agent and is itself oxidized to the corresponding phosphine oxide. wordpress.comtcichemicals.com The reaction proceeds through a complex mechanism involving a betaine (B1666868) intermediate formed from the phosphine and the azodicarboxylate. wordpress.comtcichemicals.com The use of different phosphines, including this compound, can influence the reaction's efficiency and substrate scope. wordpress.comtcichemicals.com
Computational and Mechanistic Studies Involving Isopropyldiphenylphosphine
Theoretical Investigations of Ligand Properties and Coordination
Theoretical models allow for the quantification of ligand characteristics in a way that helps rationalize and predict their behavior in catalytic systems. For isopropyldiphenylphosphine, these investigations focus on defining its electronic and steric profile and understanding its conformational flexibility.
The performance of a phosphine (B1218219) ligand in catalysis is largely governed by a balance of its electron-donating ability and its steric bulk. These two features are commonly quantified by the Tolman electronic parameter (TEP) and the Tolman cone angle (θ), respectively.
Tolman Electronic Parameter (TEP): The TEP is an experimentally derived measure of a ligand's electron-donating or -withdrawing strength. wikipedia.org It is determined by measuring the A1 C-O vibrational frequency (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared spectroscopy. wikipedia.org Ligands that are strong electron donors increase the electron density on the metal center. This increased density leads to greater π-backbonding from the metal to the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency. wikipedia.org
For this compound (PPh₂iPr), the replacement of one phenyl group in triphenylphosphine (B44618) (PPh₃) with a more electron-releasing isopropyl group leads to an increase in its electron-donating character. This is reflected in a lower TEP value compared to PPh₃, indicating it is a stronger σ-donor.
Tolman Cone Angle (θ): The steric bulk of a ligand is quantified by its cone angle, which is the solid angle formed at the metal center by the ligand's substituents. wikipedia.orgchemeurope.com This parameter is crucial as it influences the coordination number of the metal, the stability of intermediates, and the rate of key steps like reductive elimination in a catalytic cycle. wikipedia.org The isopropyl group, while not as large as a tert-butyl or cyclohexyl group, imparts a moderate degree of steric hindrance. This compound has a larger cone angle than triphenylphosphine, a feature that can be advantageous in promoting reductive elimination and stabilizing low-coordinate, catalytically active species. thermofishersci.in
| Phosphine Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) |
|---|---|---|
| Triphenylphosphine (PPh₃) | 2068.9 | 145 |
| This compound (iPrDPP) | 2066.5 | 150 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1 | 182 |
Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds and their relative energies. nih.gov For this compound, the key rotational freedom involves the phosphorus-isopropyl (P-Cᵢₚᵣ) bond and the phosphorus-phenyl (P-Cₚₕ) bonds.
Computational methods, such as Density Functional Theory (DFT), are used to map the potential energy surface of the ligand as these bonds are rotated. This analysis reveals the most stable (lowest energy) conformations and the energy barriers required to rotate between them. The energetics are influenced by:
Steric Hindrance: Repulsive interactions between the bulky phenyl groups and the methyl groups of the isopropyl substituent. The molecule will preferentially adopt conformations that minimize this crowding.
Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally lower in energy than eclipsed ones.
Electronic Effects: Subtle electronic interactions, such as hyperconjugation, can also influence conformational preferences.
For iPrDPP, the lowest energy conformer is typically one where the C-H bond of the isopropyl group is staggered relative to the phenyl groups to minimize steric clash. The rotational barrier around the P-Cᵢₚᵣ bond is a critical parameter, as it determines the ligand's flexibility and how it can adapt its shape within the coordination sphere of a metal catalyst during a reaction. ub.edu
Mechanistic Pathways of iPrDPP-Catalyzed Reactions
This compound is a versatile ligand employed in various metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions. Mechanistic studies aim to unravel the step-by-step sequence of events that transform reactants into products.
The catalytic cycle of many cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, involves a sequence of fundamental organometallic steps. libretexts.orglibretexts.org The electronic and steric properties of iPrDPP play a crucial role in modulating the rate and efficiency of these steps. thermofishersci.in
Oxidative Addition: This is often the rate-determining step where an organic halide (R-X) adds to a low-valent metal center (e.g., Pd(0)), forming a higher-valent species (e.g., L₂Pd(II)(R)(X)). The electron-rich nature of iPrDPP enhances the nucleophilicity of the metal center, which can accelerate the rate of oxidative addition. thermofishersci.in
Transmetalation (for cross-coupling): In reactions like the Suzuki coupling, a second organic group (R') is transferred from another organometallic reagent (e.g., an organoboron compound) to the palladium center. The steric bulk of the iPrDPP ligand can influence the coordination of the incoming nucleophile and the subsequent transfer of the organic group.
Reductive Elimination: This is the final product-forming step where the two coupled organic groups (R-R') are eliminated from the metal center, regenerating the catalytically active low-valent species. The moderate steric bulk of iPrDPP, being greater than PPh₃, is particularly effective at promoting this step. The steric pressure between the ligands and the organic fragments forces them into proximity, facilitating the bond formation and release of the product. thermofishersci.innih.gov
A complete catalytic cycle illustrates the regeneration of the catalyst after each turnover. For a typical palladium-catalyzed Suzuki-Miyaura coupling reaction using iPrDPP (L), the cycle is elucidated as follows:
Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which is coordinated by iPrDPP ligands to form L₂Pd(0).
Oxidative Addition: An aryl halide (Ar-X) reacts with the L₂Pd(0) complex to form the key intermediate, a square planar Pd(II) complex, trans-[L₂Pd(Ar)(X)]. The electron-donating iPrDPP ligand facilitates this step.
Transmetalation: The boronic acid, activated by a base, forms a boronate species. This species coordinates to the palladium center and transfers the second organic group (Ar') to palladium, displacing the halide (X) and forming a diarylpalladium(II) intermediate, [L₂Pd(Ar)(Ar')].
Reductive Elimination: The diaryl intermediate undergoes reductive elimination to form the biaryl product (Ar-Ar') and regenerate the L₂Pd(0) catalyst, which can then enter a new cycle. The steric bulk of the iPrDPP ligands is crucial for promoting this final, product-releasing step. libretexts.orgnih.gov
Future Directions and Emerging Research Areas for Isopropyldiphenylphosphine
Development of Novel iPrDPP Derivatives for Enhanced Catalytic Performance
The development of novel derivatives of isopropyldiphenylphosphine is a promising avenue for enhancing catalytic performance in a variety of chemical transformations. Research efforts are focused on modifying the ligand's structure to fine-tune its steric and electronic properties, which in turn influences the activity and selectivity of the resulting metal complexes. sigmaaldrich.com
One area of exploration is the synthesis of functionalized iPrDPP ligands. By introducing specific functional groups onto the phenyl rings or the isopropyl moiety, it is possible to create ligands with tailored properties. For example, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density at the phosphorus atom, affecting the ligand's coordination to the metal center and the catalytic activity of the complex. rsc.orgnih.gov The synthesis of mixed arylalkyl tertiary phosphines, including derivatives of iPrDPP, can be achieved through methods like the Grignard approach, offering a pathway to a diverse range of phosphine (B1218219) ligands. mdpi.com
The development of new catalyst systems based on iPrDPP and its derivatives is crucial for expanding their application in cross-coupling reactions. sigmaaldrich.com iPrDPP is already known to be an effective ligand in several palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.comsigmaaldrich.com Future research will likely focus on designing iPrDPP derivatives that can catalyze these reactions with higher efficiency, under milder conditions, and with a broader substrate scope. The development of chiral derivatives of iPrDPP is another important research direction, with potential applications in asymmetric catalysis.
Table 1: Applications of this compound in Catalysis
| Reaction Type | Metal Catalyst | Role of iPrDPP | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Ligand | sigmaaldrich.comsigmaaldrich.com |
| Heck Reaction | Palladium | Ligand | sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
| Buchwald-Hartwig Cross Coupling | Palladium | Ligand | sigmaaldrich.comsigmaaldrich.com |
| Negishi Coupling | Palladium | Ligand | sigmaaldrich.comsigmaaldrich.com |
| Sonogashira Coupling | Palladium | Ligand | sigmaaldrich.comsigmaaldrich.com |
| Stille Coupling | Palladium | Ligand | sigmaaldrich.comsigmaaldrich.com |
| Hiyama Coupling | Palladium | Ligand | sigmaaldrich.comsigmaaldrich.com |
| Aryl- and Alkenylcyanation | Nickel/Lewis Acid | Catalyst Component | sigmaaldrich.comsigmaaldrich.com |
| Cyanoesterification of Alkynes | Nickel/Lewis Acid | Catalyst Component | sigmaaldrich.comsigmaaldrich.com |
| Methoxycarbonylation | Palladium | Ligand | sigmaaldrich.comsigmaaldrich.com |
| Decarboxylative Cross-Coupling | Palladium | Ligand | sigmaaldrich.comsigmaaldrich.com |
| Asymmetric Hydrogenation | Iridium | Ligand | sigmaaldrich.comsigmaaldrich.com |
Integration of iPrDPP in Sustainable Chemical Processes
The integration of iPrDPP into sustainable chemical processes is a key area of future research, driven by the growing need for environmentally friendly chemical manufacturing. nih.gov Green chemistry principles, such as waste minimization, the use of renewable resources, and energy efficiency, are guiding the development of new catalytic systems. acs.orgresearchgate.net
iPrDPP and its derivatives can play a significant role in green catalysis. royalsocietypublishing.org The use of iPrDPP in catalytic amounts can replace stoichiometric reagents, which often generate large amounts of waste. nih.gov Furthermore, the development of highly active iPrDPP-based catalysts can lead to lower catalyst loadings and more efficient reactions, reducing energy consumption and by-product formation. The use of iPrDPP in reactions that utilize renewable feedstocks, such as biomass-derived carboxylic acids for the synthesis of sustainable polymers, is a particularly promising area of research. rsc.orgepfl.ch
Table 2: Principles of Green Chemistry Relevant to iPrDPP Catalysis
| Principle | Relevance to iPrDPP Catalysis |
|---|---|
| Prevention | Using catalytic amounts of iPrDPP complexes to minimize waste. |
| Atom Economy | Designing reactions with high selectivity to maximize the incorporation of all materials. |
| Less Hazardous Chemical Syntheses | Developing iPrDPP-based catalysts that are less toxic and safer to handle. |
| Designing Safer Chemicals | Synthesizing iPrDPP derivatives with reduced toxicity and environmental impact. |
| Safer Solvents and Auxiliaries | Utilizing greener solvents in iPrDPP-catalyzed reactions. |
| Design for Energy Efficiency | Developing highly active iPrDPP catalysts that operate under mild conditions. |
| Use of Renewable Feedstocks | Applying iPrDPP catalysts in the conversion of biomass to valuable chemicals. |
| Reduce Derivatives | Avoiding unnecessary derivatization by using selective iPrDPP catalysts. |
Exploration of iPrDPP in Advanced Materials Science
The exploration of iPrDPP in advanced materials science is an emerging research area with the potential for significant technological impact. sigmaaldrich.com The unique properties of iPrDPP as a ligand can be harnessed to create novel polymers and materials with tailored functionalities. nih.govkuraray.comrsc.org
One area of interest is the use of iPrDPP in polymerization catalysis. For instance, the cobalt(II) complex CoCl2(PiPrPh2)2, in combination with methylaluminoxane (B55162), has been shown to be a highly active and stereospecific catalyst for the 1,2-polymerization of conjugated dienes like 1,3-butadiene (B125203). researchgate.netresearchgate.net This opens up possibilities for synthesizing new types of polymers with controlled microstructures and properties. Future research could focus on using iPrDPP-based catalysts to polymerize a wider range of monomers, including those derived from renewable resources, to create sustainable and high-performance polymers. nih.gov
The incorporation of iPrDPP into the structure of polymeric materials is another avenue of exploration. nih.gov Phosphine-containing polymers can exhibit interesting properties, such as flame retardancy and metal-coordinating capabilities, making them suitable for various applications. tdx.cat The synthesis of polymers with iPrDPP units in the backbone or as pendant groups could lead to materials with novel optical, electronic, or catalytic properties.
Table 3: Polymerization Catalysis using an this compound Complex
| Catalyst System | Monomer | Polymer Microstructure | Key Findings | Reference |
|---|---|---|---|---|
| CoCl2(PiPrPh2)2 / Methylaluminoxane | 1,3-Butadiene | 1,2-Syndiotactic Polybutadiene | High activity and stereospecificity. | researchgate.netresearchgate.net |
Biological and Biochemical Activity in Metal-Catalyzed Processes
The biological and biochemical activity of metal complexes containing phosphine ligands is an area of growing interest, with potential applications in medicinal chemistry and chemical biology. researchgate.net While specific studies on the biological activity of this compound-metal complexes are limited, the general properties of phosphine ligands and their complexes provide a basis for future research.
Phosphine ligands can confer a lipophilic character to metal complexes, which can facilitate their transport across cell membranes. researchgate.net This property is crucial for the development of metallodrugs that need to reach intracellular targets. The steric and electronic properties of phosphine ligands, such as iPrDPP, can be tuned to modulate the reactivity and biological activity of the metal complexes. nih.gov For example, bulky phosphine ligands can create steric hindrance that may influence the binding of the complex to biological macromolecules like proteins and DNA. royalsocietypublishing.orgresearchgate.net
Metal complexes with phosphine ligands have been investigated for their potential as anticancer agents. researchgate.netnih.gov The mechanism of action often involves the induction of apoptosis through various cellular pathways. nih.gov Future research could explore the synthesis and biological evaluation of iPrDPP-metal complexes, such as those of gold(I) or silver(I), which have shown promise as anticancer agents when coordinated with other phosphine ligands. mdpi.com The interaction of iPrDPP-metal complexes with biomolecules and their effects on cellular processes would be a key area of investigation. It is important to note that the biological activity of a metal complex is highly dependent on the nature of the metal ion and all the coordinating ligands. royalsocietypublishing.orgresearchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (iPrDPP) |
| Cobalt(II) chloride |
| Methylaluminoxane |
| 1,3-Butadiene |
| 1,2-Syndiotactic Polybutadiene |
| Palladium |
| Nickel |
| Iridium |
| Gold(I) |
| Silver(I) |
| Tris(2-carboxyethyl)phosphine (TCEP) |
| BrettPhos |
| RuPhos |
| Tin(II) 2-ethylhexanoate |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing isopropyldiphenylphosphine in academic research?
- Methodological Answer : Synthesis typically involves reacting diphenylphosphine with isopropyl halides under inert conditions. Characterization requires P NMR to confirm phosphorous bonding (shift range: δ −15 to −25 ppm) and GC-MS for purity assessment. Elemental analysis (C, H, P) and FT-IR (for C-P stretches ~700 cm) are also critical. Ensure reproducibility by documenting reaction temperatures, solvent choices (e.g., THF or diethyl ether), and stoichiometric ratios. Always cross-reference with established protocols for organophosphine synthesis .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : The compound is air-sensitive and prone to oxidation. Store under argon or nitrogen at −20°C in flame-resistant containers. Use gloveboxes for manipulations. Safety protocols from analogous phosphines (e.g., diphenylphosphine) suggest wearing nitrile gloves, eye protection, and working in fume hoods due to potential toxicity. Spills should be neutralized with 10% sodium bicarbonate before disposal .
Q. What analytical techniques are most effective for assessing the purity of this compound?
- Methodological Answer : Combine chromatographic (HPLC with UV detection at 254 nm) and spectroscopic methods. H NMR can detect residual solvents, while P NMR identifies oxidized byproducts (e.g., phosphine oxides). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Purity thresholds ≥95% are typical for publication-ready data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in catalytic systems?
- Methodological Answer : Discrepancies often arise from trace oxygen or moisture. Replicate experiments under rigorously anhydrous/anaerobic conditions and compare with literature. Use control experiments with radical scavengers (e.g., TEMPO) to rule out side reactions. Cross-validate findings with computational studies (DFT for transition-state analysis) and consult broader organophosphine class data for mechanistic insights .
Q. What strategies are recommended for designing experiments to study this compound’s role in asymmetric catalysis?
- Methodological Answer : Focus on ligand-metal coordination studies (e.g., X-ray crystallography of Pd or Rh complexes). Test enantioselectivity via chiral HPLC or NMR chiral shift reagents. Compare performance with structurally similar ligands (e.g., tricyclohexylphosphine) in model reactions (e.g., Suzuki-Miyaura coupling). Use kinetic profiling (e.g., Eyring plots) to correlate steric/electronic effects with catalytic efficiency .
Q. How can computational chemistry enhance the understanding of this compound’s electronic properties?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO distributions and quantify steric parameters (e.g., %V). Compare with crystallographic data (Cambridge Structural Database) to validate bond angles/distances. Solvent effects can be modeled using COSMO-RS. Publish computational protocols in alignment with FAIR data principles .
Q. What are the best practices for reconciling conflicting toxicity or environmental impact data for this compound?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify data gaps. Perform supplemental ecotoxicity assays (e.g., Daphnia magna LC) under standardized OECD conditions. Compare results with structurally related organophosphines and apply read-across methodologies. Transparently report uncertainties in risk assessments .
Methodological Notes
- Literature Reviews : Use databases like SciFinder and Reaxys, prioritizing peer-reviewed journals over vendor catalogs. Exclude non-academic sources (e.g., ) .
- Data Reproducibility : Adhere to the "Materials and Methods" standards in Pharmaceutical Research for experimental rigor .
- Ethical Reporting : Disclose conflicts of interest and ensure compliance with institutional safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
